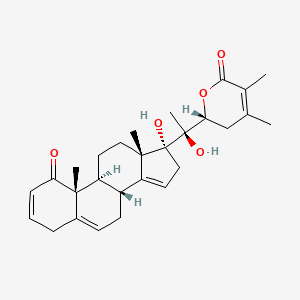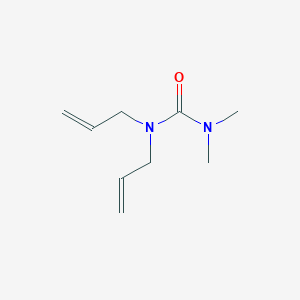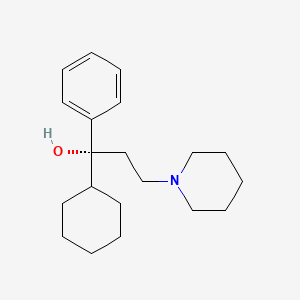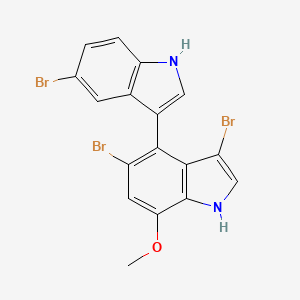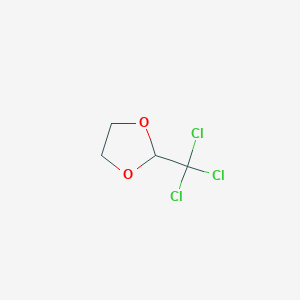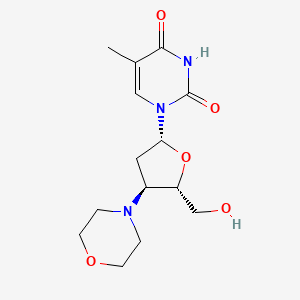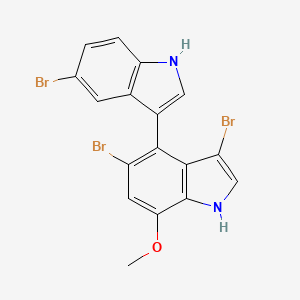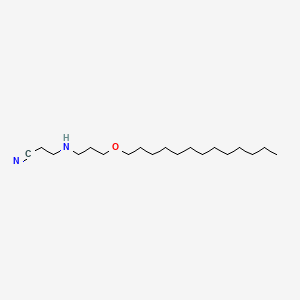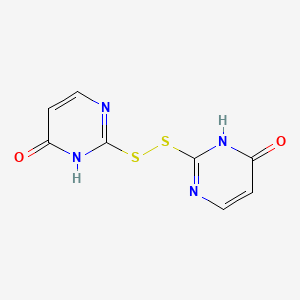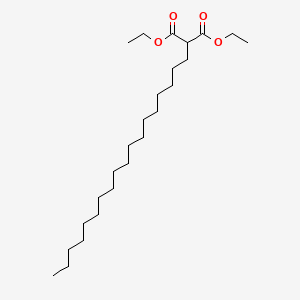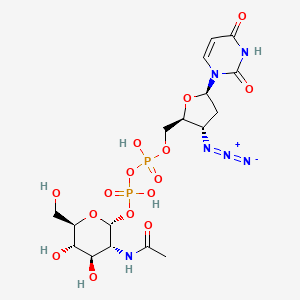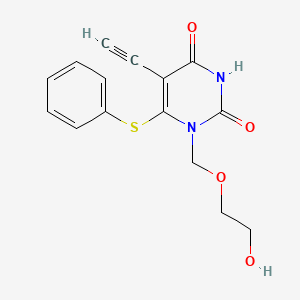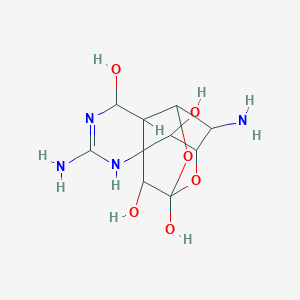
6-Aminotetrodotoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminotetrodotoxin is a derivative of tetrodotoxin, a potent neurotoxin primarily found in marine organisms such as pufferfish. This compound is known for its ability to block voltage-gated sodium channels, which are crucial for the conduction of nerve impulses. The unique structure of this compound includes an amino group, which differentiates it from its parent compound, tetrodotoxin.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminotetrodotoxin involves several complex steps. One of the primary methods includes the stereoselective Diels-Alder reaction to assemble the cyclohexane skeleton, followed by a series of functional group interconversions. Key steps include chemoselective cyclic anhydride opening, decarboxylative hydroxylation, and SmI2-mediated concurrent fragmentation. The final steps involve oxidative alkyne cleavage and formation of the hemiaminal and orthoester under acidic conditions .
Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the intricate synthetic routes required. advancements in synthetic organic chemistry may pave the way for scalable production methods in the future.
Chemical Reactions Analysis
Types of Reactions: 6-Aminotetrodotoxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products:
Scientific Research Applications
6-Aminotetrodotoxin has several scientific research applications:
Chemistry: It serves as a model compound for studying complex synthetic strategies and reaction mechanisms.
Biology: The compound is used to investigate the role of sodium channels in nerve conduction and muscle contraction.
Mechanism of Action
6-Aminotetrodotoxin exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening. This binding temporarily disables the function of the ion channel, preventing the passage of sodium ions and thereby inhibiting the firing of action potentials in neurons. This mechanism is similar to that of tetrodotoxin, making it a valuable tool for studying sodium channel function and related pathologies .
Comparison with Similar Compounds
Tetrodotoxin: The parent compound, known for its potent neurotoxic effects.
9-epiTetrodotoxin: An analogue with a similar structure but different stereochemistry.
Anhydrotetrodotoxin: A derivative lacking a hydroxyl group, affecting its binding affinity and potency.
Uniqueness: This modification can lead to differences in binding affinity, toxicity, and therapeutic potential .
Properties
CAS No. |
77889-68-0 |
|---|---|
Molecular Formula |
C10H16N4O6 |
Molecular Weight |
288.26 g/mol |
IUPAC Name |
3,14-diamino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13-tetrol |
InChI |
InChI=1S/C10H16N4O6/c11-2-3-1-6(16)13-8(12)14-9(1)5(15)4(2)20-10(18,19-3)7(9)17/h1-7,15-18H,11H2,(H3,12,13,14) |
InChI Key |
CEKPBPDSEXRKKW-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C(C4C(C1(C(C(O3)(O4)O)O)NC(=NC2O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


